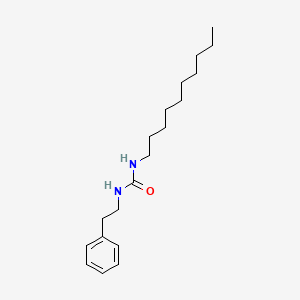
N-Decyl-N'-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-N’-(2-phenylethyl)urea is a chemical compound that belongs to the class of N-substituted ureas. These compounds are characterized by the substitution of one of the nitrogen atoms in the urea molecule with an alkyl or aryl group. N-Decyl-N’-(2-phenylethyl)urea has a long decyl chain and a phenylethyl group attached to the nitrogen atoms, making it a unique and versatile molecule with various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N’-(2-phenylethyl)urea can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of decylamine and 2-phenylethylamine with potassium isocyanate in water, without the use of organic co-solvents. This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production .
Industrial Production Methods
In industrial settings, the production of N-Decyl-N’-(2-phenylethyl)urea often involves the reaction of the corresponding amines with phosgene to generate the desired isocyanate or carbamoyl chloride intermediates. These intermediates then react with ammonia to form the final product. Although this method is efficient, it is not environmentally friendly due to the use of phosgene, a toxic and hazardous reagent .
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N’-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylethyl or decyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized urea compounds .
Scientific Research Applications
N-Decyl-N’-(2-phenylethyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules and as a reagent in various organic reactions.
Medicine: N-Decyl-N’-(2-phenylethyl)urea derivatives have shown promise as pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-Decyl-N’-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylethyl)urea
- N-Decyl-N’-(1-phenylethyl)urea
- N-Cyclohexyl-N’-(2-phenylethyl)urea
Uniqueness
N-Decyl-N’-(2-phenylethyl)urea is unique due to its specific combination of a long decyl chain and a phenylethyl group. This unique structure imparts distinct physical and chemical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Properties
CAS No. |
828283-13-2 |
|---|---|
Molecular Formula |
C19H32N2O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-decyl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C19H32N2O/c1-2-3-4-5-6-7-8-12-16-20-19(22)21-17-15-18-13-10-9-11-14-18/h9-11,13-14H,2-8,12,15-17H2,1H3,(H2,20,21,22) |
InChI Key |
YNRIUSONOXICCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


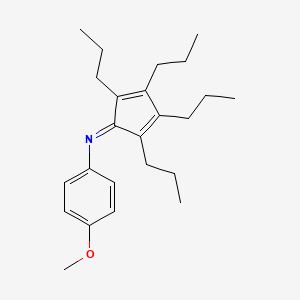
![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)
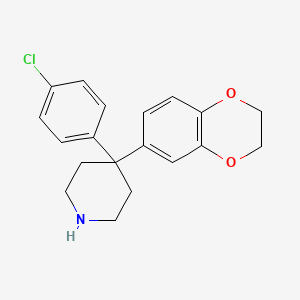

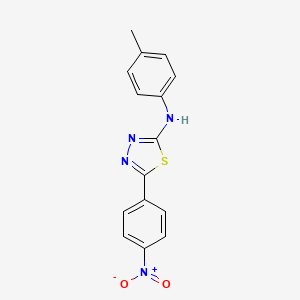
![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)

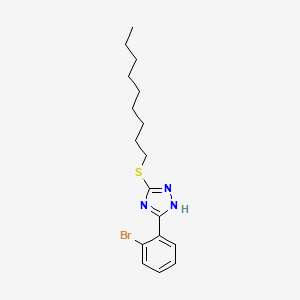
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)

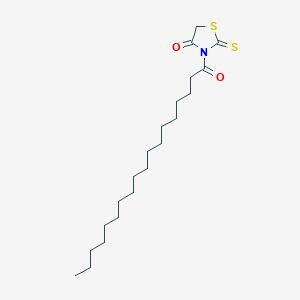
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
